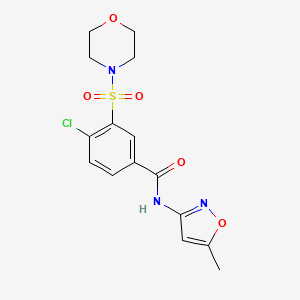

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Description

This compound belongs to the benzamide-sulfonamide class, characterized by a benzamide core substituted with a chloro group at position 4, a morpholin-4-ylsulfonyl group at position 3, and a 5-methyl-1,2-oxazol-3-yl moiety as the N-substituent. The morpholine sulfonyl group likely enhances solubility and metabolic stability compared to simpler sulfonamide derivatives .

Properties

IUPAC Name |

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O5S/c1-10-8-14(18-24-10)17-15(20)11-2-3-12(16)13(9-11)25(21,22)19-4-6-23-7-5-19/h2-3,8-9H,4-7H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIKSKGBJSXUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the reaction of the benzamide with a sulfonyl chloride in the presence of a base.

Coupling with morpholine: The final step involves the coupling of the intermediate with morpholine under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the morpholine moiety.

Reduction: Reduction reactions might target the nitro groups or other reducible functionalities if present.

Substitution: The chlorine atom on the benzene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They might be used in assays to understand biological pathways or disease mechanisms.

Medicine

In medicinal chemistry, benzamide derivatives are explored for their potential therapeutic effects. They might be investigated as potential drugs for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of related compounds:

Key Observations :

- Substituent Impact: The presence of a morpholin-4-ylsulfonyl group in the target compound distinguishes it from analogs with simpler sulfonamide or benzamide groups.

- Chloro vs.

Physicochemical and Crystallographic Properties

- Crystal Packing: Analogues such as 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate (monoclinic, P2₁/n) showed hydrogen-bonding networks involving sulfonamide and oxazole groups, which stabilize the crystal lattice . The morpholinyl group in the target compound may alter packing efficiency due to its bulkiness.

- Thermal Stability : Derivatives like 1b (melting point 278–280°C) indicate high thermal stability, a trait likely shared by the target compound due to its rigid benzamide core .

Biological Activity

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H15ClN4O3S |

| Molecular Weight | 332.80 g/mol |

| SMILES Representation | ClC1=CC=C(C(=O)N2C=CC=N2)C=C1 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and glioblastoma cells. The compound induced apoptosis in these cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.

Case Study:

In a study evaluating the cytotoxic effects of this compound on glioblastoma multiforme (GBM) cells, it was found that treatment with concentrations as low as 10 µM resulted in a substantial reduction in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In experiments assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, it demonstrated inhibition zones comparable to standard antibiotics.

Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression and microbial resistance. It is believed to inhibit key enzymes associated with DNA replication and repair mechanisms in cancer cells.

Toxicological Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Studies conducted on animal models have shown no significant adverse effects at doses up to 50 mg/kg, suggesting a therapeutic window that may be exploited for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.